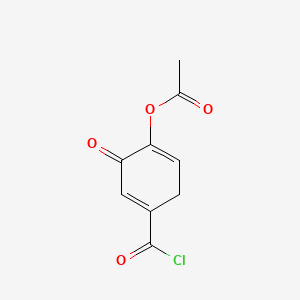
1,4-CYCLOHEXADIENE-1-CARBONYL CHLORIDE, 4-(ACETYLOXY)-3-OXO-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-CYCLOHEXADIENE-1-CARBONYL CHLORIDE, 4-(ACETYLOXY)-3-OXO- is a chemical compound with a unique structure that includes a chlorocarbonyl group and an acetate group attached to a cyclohexa-1,4-dien-1-yl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-CYCLOHEXADIENE-1-CARBONYL CHLORIDE, 4-(ACETYLOXY)-3-OXO- typically involves the chlorination of a precursor compound followed by acetylation. One common method is the reaction of a cyclohexa-1,4-dien-1-yl derivative with thionyl chloride (SOCl₂) to introduce the chlorocarbonyl group. This is followed by the reaction with acetic anhydride (Ac₂O) to form the acetate ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1,4-CYCLOHEXADIENE-1-CARBONYL CHLORIDE, 4-(ACETYLOXY)-3-OXO- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines or alcohols.
Esterification and Hydrolysis: The acetate group can participate in esterification reactions or be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for introducing the chlorocarbonyl group.
Acetic Anhydride (Ac₂O): Used for acetylation.
Nucleophiles (e.g., amines, alcohols): Used for substitution reactions.
Oxidizing Agents (e.g., KMnO₄, H₂O₂): Used for oxidation reactions.
Reducing Agents (e.g., LiAlH₄, NaBH₄): Used for reduction reactions.
Major Products Formed
Substituted Derivatives: Formed through nucleophilic substitution.
Carboxylic Acids: Formed through hydrolysis of the acetate group.
Oxidized or Reduced Compounds: Formed through oxidation or reduction reactions.
Aplicaciones Científicas De Investigación
4-(Chlorocarbonyl)-6-oxocyclohexa-1-4-dien-1-yl acetate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Used in the development of novel materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-(Chlorocarbonyl)-6-oxocyclohexa-1-4-dien-1-yl acetate involves its reactive functional groups. The chlorocarbonyl group can act as an electrophile, making it susceptible to nucleophilic attack. The acetate group can participate in esterification and hydrolysis reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Chlorocarbonyl)-6-oxocyclohexa-1,4-dien-1-yl chloride
- 4-(Chlorocarbonyl)-6-oxocyclohexa-1,4-dien-1-yl methyl ester
- 4-(Chlorocarbonyl)-6-oxocyclohexa-1,4-dien-1-yl ethyl ester
Propiedades
Número CAS |
119735-52-3 |
|---|---|
Fórmula molecular |
C9H7ClO4 |
Peso molecular |
214.601 |
Nombre IUPAC |
(4-carbonochloridoyl-6-oxocyclohexa-1,4-dien-1-yl) acetate |
InChI |
InChI=1S/C9H7ClO4/c1-5(11)14-8-3-2-6(9(10)13)4-7(8)12/h3-4H,2H2,1H3 |
Clave InChI |
NSFSEYKUDCPACQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CCC(=CC1=O)C(=O)Cl |
Sinónimos |
1,4-Cyclohexadiene-1-carbonyl chloride, 4-(acetyloxy)-3-oxo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















